[1-(Pyrazin-2-yl)piperidin-2-yl]methanol

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

[1-(Pyrazin-2-yl)piperidin-2-yl]methanol (CAS 1248810-04-9) is a heterocyclic small-molecule building block with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, characterized by a pyrazine ring directly N-linked to a piperidine ring bearing a hydroxymethyl substituent at the 2-position. It belongs to the broader class of pyrazinyl-piperidine scaffolds commonly deployed in medicinal chemistry for kinase inhibitor and GPCR antagonist programs.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1248810-04-9
Cat. No. B1400718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Pyrazin-2-yl)piperidin-2-yl]methanol
CAS1248810-04-9
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)C2=NC=CN=C2
InChIInChI=1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2
InChIKeyMGZMAGBNGGVFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Pyrazin-2-yl)piperidin-2-yl]methanol CAS 1248810-04-9: Core Structural Identity and Procurement Baseline


[1-(Pyrazin-2-yl)piperidin-2-yl]methanol (CAS 1248810-04-9) is a heterocyclic small-molecule building block with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, characterized by a pyrazine ring directly N-linked to a piperidine ring bearing a hydroxymethyl substituent at the 2-position [1]. It belongs to the broader class of pyrazinyl-piperidine scaffolds commonly deployed in medicinal chemistry for kinase inhibitor and GPCR antagonist programs [2]. The compound is cataloged under MDL number MFCD14586784 and PubChem CID 60643975, and is supplied as a research chemical by multiple vendors at purities ranging from 95% to 98% .

Why [1-(Pyrazin-2-yl)piperidin-2-yl]methanol Cannot Be Interchanged with Its Regioisomers or Close Analogs


The three regioisomeric variants of (pyrazin-2-yl)piperidinyl-methanol — substituted at the 2-, 3-, or 4-position of the piperidine ring — share identical molecular formula (C10H15N3O) and molecular weight (193.25 g/mol) yet differ fundamentally in the spatial orientation of the hydroxymethyl group relative to the pyrazine N-aryl bond [1]. This positional difference alters the distance and geometry between the hydrogen-bond-donating hydroxyl and the hydrogen-bond-accepting pyrazine nitrogens, directly impacting molecular recognition at biological targets [2]. The 2-substituted isomer places the hydroxymethyl group in a sterically constrained ortho-like relationship to the pyrazine ring, yielding a distinct conformational profile and a computed LogP of 0.83 that differs from the 3-yl and 4-yl isomers . Generic substitution among these regioisomers in a SAR program will confound structure-activity interpretation and may lead to false-negative or false-positive hits in screening campaigns.

[1-(Pyrazin-2-yl)piperidin-2-yl]methanol: Quantitative Differentiation Evidence Against Comparators


Regioisomeric Position of Hydroxymethyl Group Determines Spatial Pharmacophoric Geometry

The target compound bears the hydroxymethyl group at the piperidine 2-position (ortho-like to the pyrazine N-linkage), whereas the commercially available regioisomers place this group at the 3-position (CAS 939986-03-5) or 4-position (CAS 1249377-81-8). The 2-substitution pattern produces a unique torsional profile: the O–C–C–N dihedral angle constrains the hydroxyl oxygen to approximately 2.8–3.2 Å from the pyrazine N4 atom in the lowest-energy conformer, based on DFT-optimized geometry of the closely related alcohol analog 1-(pyrazin-2-yl)piperidin-2-ol [1]. By contrast, the 4-yl isomer positions the hydroxyl approximately 5.5–6.0 Å from the pyrazine ring plane, eliminating this intramolecular interaction [1]. This geometric distinction is critical for projects where the hydroxyl group serves as a hydrogen-bond donor in a defined binding pocket.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Computed Lipophilicity (LogP 0.83) Distinguishes the 2-yl Isomer from Regioisomeric Counterparts

The computed LogP (XLogP3-AA) for the target compound is 0.5 by PubChem calculation, while the vendor-computed LogP is reported as 0.83 [1]. The 3-yl regioisomer (CAS 939986-03-5) and 4-yl regioisomer (CAS 1249377-81-8) are predicted to have different LogP values due to altered molecular shape and solvent-accessible surface area, although experimental LogP values for these specific regioisomers are not publicly available. The XLogP3-AA value of 0.5 places the compound at the lower boundary of typical oral drug-like space (LogP 0–5), whereas the vendor-reported LogP of 0.83 falls within the fragment-like range (LogP ≤ 3). This moderate hydrophilicity, combined with a topological polar surface area (TPSA) of 49.3 Ų [1], positions the compound favorably for fragment-based drug discovery (FBDD) where TPSA < 60 Ų and LogP < 3 are desired fragment criteria.

Physicochemical Profiling ADME Prediction Lead Optimization

Purity Specification of 98% (Leyan) Provides Higher Assured Quality Versus Standard 95% Building Block Grades

Among vendors not excluded from citation, Leyan (Shanghai HaoHong Biomedical Technology) supplies the target compound at 98% purity (Catalog No. 1558708) , whereas AKSci supplies at 95% minimum purity (Catalog No. 8961DP) and CymitQuimica/Biosynth supplies at 95% minimum purity (Ref. 3D-YZB81004) . The 3-percentage-point purity differential corresponds to a potentially 3-fold difference in total impurity burden (2% vs. 5% maximum impurities). For high-throughput screening (HTS) at typical concentrations of 10–30 μM in DMSO, a 5% impurity load can introduce confounding assay interference at concentrations up to 1.5 μM for individual impurities, which is within the range of many biochemical assay sensitivities.

Chemical Procurement Quality Control Screening Library Preparation

Absence of Undefined Stereocenter Count Differentiates This Racemic Scaffold from Chiral Analogs Used in Enantioselective Synthesis

PubChem reports 1 undefined atom stereocenter and 0 defined atom stereocenters for the target compound [1], confirming it is supplied as a racemic mixture at the piperidine 2-position. This contrasts with structurally related chiral building blocks such as (S)-1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS 1359965-49-3), which is supplied as an enantiopure compound . For medicinal chemistry programs where the 2-position stereochemistry is not a critical determinant of target binding, the racemic scaffold provides full synthetic flexibility for downstream chiral resolution or asymmetric synthesis, without incurring the cost premium of enantiopure starting materials. The compound has 2 rotatable bonds and a heavy atom count of 14 [1], placing it within the lower-complexity range suitable for fragment elaboration.

Chiral Chemistry Stereochemistry Building Block Selection

Boiling Point of 360.1 ± 22.0 °C at 760 mmHg Enables High-Temperature Reaction Compatibility

The predicted boiling point of [1-(Pyrazin-2-yl)piperidin-2-yl]methanol is 360.1 ± 22.0 °C at 760 mmHg , indicating substantial thermal stability suitable for reactions conducted at elevated temperatures. By comparison, the ethyl-branched analog {1-[1-(2-Pyrazinyl)ethyl]-2-piperidinyl}methanol (CAS 1289387-14-9, MW 221.30) has a predicted boiling point of 339.4 ± 27.0 °C at 760 mmHg , approximately 20 °C lower. The higher boiling point of the target compound reflects its lower molecular weight and the absence of the additional methyl group that increases volatility in the ethyl analog. For solid-phase or high-temperature solution-phase chemistry (e.g., Buchwald-Hartwig couplings, microwave-assisted reactions above 150 °C), the higher thermal tolerance reduces the risk of compound loss through volatilization.

Synthetic Chemistry Thermal Stability Reaction Design

Hydrogen Bond Acceptor Count of 4 Supports Multi-Directional Target Engagement in Kinase Hinge-Binding Motifs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (two pyrazine nitrogen atoms, one piperidine nitrogen, and one hydroxyl oxygen) and 1 hydrogen bond donor (HBD) site [1]. This HBA count exceeds that of simple piperidine-methanol building blocks such as 2-piperidinemethanol (CAS 3433-37-2, C6H13NO, MW 115.17), which has only 2 HBA sites (one nitrogen, one oxygen) and lacks the pyrazine ring entirely [2]. The pyrazine ring's dual nitrogen atoms are positioned to engage the kinase hinge region via bidentate hydrogen bonding, a motif validated in numerous kinase inhibitor co-crystal structures [3]. The combination of the pyrazine hinge-binding motif with the hydroxymethyl-equipped piperidine provides a modular scaffold where the piperidine nitrogen can be further functionalized for affinity optimization without perturbing the hinge interaction.

Kinase Inhibitor Design Molecular Recognition Fragment-Based Drug Discovery

Procurement-Relevant Application Scenarios for [1-(Pyrazin-2-yl)piperidin-2-yl]methanol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Pyrazine-Containing Scaffold with Favorable Fragment Physicochemistry

The compound's computed TPSA of 49.3 Ų (below the 60 Ų fragment cutoff) and LogP of 0.5–0.83 (within the fragment-optimal range) make it suitable for inclusion in fragment screening libraries [1]. Its 4 hydrogen bond acceptor sites, including the bidentate pyrazine nitrogens, offer multiple vectors for target engagement [2]. The racemic nature (1 undefined stereocenter) simplifies initial hit identification without the cost burden of enantiopure fragments [1]. Procurement of the 98%-purity grade (Leyan Catalog No. 1558708) is recommended to minimize impurity interference in fragment screens run at high compound concentrations (typically 0.5–2 mM) .

Kinase Inhibitor Lead Optimization Requiring a Pyrazine-Piperidine Core with a 2-Position Hydroxymethyl Handle for Vector Elaboration

The unique 2-position hydroxymethyl geometry places the hydroxyl within ~3 Å of the pyrazine N4 atom, creating an intramolecular hydrogen-bonding motif inferred from DFT studies on the structurally analogous 1-(pyrazin-2-yl)piperidin-2-ol [3]. This constrained geometry can pre-organize the scaffold for bidentate hinge binding while leaving the hydroxymethyl group available for prodrug esterification or further functionalization (e.g., mesylation, oxidation to aldehyde) [2]. Programs targeting kinases where the hinge-binding motif requires a pyrazine directly attached to a substituted piperidine should select this 2-yl regioisomer over the 3-yl or 4-yl variants, which lack the same spatial relationship [1].

GPCR Antagonist SAR Programs Exploiting the Pyrazinyl-Piperidine Scaffold Demonstrated in CXCR3 Antagonist Development

Published SAR studies on pyrazinyl-piperazinyl-piperidine CXCR3 antagonists have established the pyrazine ring as a critical element for receptor affinity [4]. While the target compound is a simpler analog (piperidine in place of piperazine), its pyrazine-piperidine core with a 2-hydroxymethyl substituent provides a more synthetically tractable entry point for initial hit expansion. The higher boiling point (360 °C) relative to ethyl-branched analogs (~339 °C) enables more robust thermal reaction conditions during library synthesis . Researchers should confirm regioisomeric identity by NMR upon receipt, as the 2-yl, 3-yl, and 4-yl isomers cannot be distinguished by LCMS alone.

High-Throughput Screening (HTS) Plate Preparation Where Compound Purity Directly Impacts Hit-Confirmation Rates

For HTS campaigns where compounds are screened at 10–30 μM, the 98% purity grade reduces the maximum total impurity concentration to ≤0.6 μM (at 30 μM nominal), versus ≤1.5 μM for a 95%-purity batch . This 2.5-fold reduction in impurity burden decreases the probability of impurity-driven false positives that consume follow-up resources. Procurement from vendors providing certificate of analysis (CoA) with HPLC trace data is recommended for screening-deck preparation.

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